4-Thiazolidinone, 3-(2-hydroxyphenyl)-2-thioxo-
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Overview
Description
“4-Thiazolidinone, 3-(2-hydroxyphenyl)-2-thioxo-” is a chemical compound with the molecular formula C9H7NO2S2 . It is a type of heterocyclic compound, which are known to play an important role in drug discovery and development .
Synthesis Analysis
The synthesis of 4-thiazolidinone derivatives, including “4-Thiazolidinone, 3-(2-hydroxyphenyl)-2-thioxo-”, typically involves a conventional route using three subsequent steps . The structural identification of the compounds is determined through spectrophotometric analysis .
Molecular Structure Analysis
The molecular structure of “4-Thiazolidinone, 3-(2-hydroxyphenyl)-2-thioxo-” is characterized by a 4-thiazolidinone core, which can be modified with various substituents to enhance its biological activity . For instance, the presence of carboxylic acids, p-hydroxyphenyl, or (4-hydroxyphenyl)-pyrrolidine-2,5-dione substituents at position 3 of the 4-thiazolidinone ring has been found to determine the most effective anti-tumor activity .
Scientific Research Applications
Anticancer Drug Design
4-Thiazolidinone-bearing hybrid molecules have been used in the design of anticancer drugs . These molecules have shown potential anticancer activity, especially when combined with molecular hybridization methodologies and strategies . The main directions in this field are the hybridization of scaffolds, the hybrid-pharmacophore approach, and the analogue-based drug design of 4-thiazolidinone cores with early approved drugs, natural compounds, and privileged heterocyclic scaff
Mechanism of Action
Target of Action
The primary targets of 4-Thiazolidinone, 3-(2-hydroxyphenyl)-2-thioxo- are cancer cells. This compound has been found to have potential anticancer activity
Mode of Action
The compound interacts with its targets primarily through induction of apoptosis, a form of programmed cell death . This leads to a decrease in the viability of the cancer cells and inhibits their proliferation
Biochemical Pathways
The compound affects various biochemical pathways involved in cell survival and death. It has been found to induce apoptosis, which involves a series of biochemical events leading to characteristic cell changes and death . These changes include blebbing, cell shrinkage, nuclear fragmentation, chromatin condensation, and chromosomal DNA fragmentation .
Pharmacokinetics
It is mentioned that one of the challenges in the development of anticancer drugs is achieving a balance between efficacy and bioavailability .
Result of Action
The result of the action of 4-Thiazolidinone, 3-(2-hydroxyphenyl)-2-thioxo- is a decrease in the viability of cancer cells and inhibition of their proliferation . This is achieved through the induction of apoptosis, leading to cell death .
Future Directions
The future directions in the research of 4-thiazolidinone-bearing hybrid molecules, including “4-Thiazolidinone, 3-(2-hydroxyphenyl)-2-thioxo-”, involve the application of molecular hybridization methodologies and strategies in the design of small molecules as anticancer agents . The main directions in this field are the hybridization of scaffolds, the hybrid-pharmacophore approach, and the analogue-based drug design of 4-thiazolidinone cores with early approved drugs, natural compounds, and privileged heterocyclic scaffolds .
properties
IUPAC Name |
3-(2-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S2/c11-7-4-2-1-3-6(7)10-8(12)5-14-9(10)13/h1-4,11H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZQBXSBVQPQNY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)C2=CC=CC=C2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30362865 |
Source
|
Record name | 4-Thiazolidinone, 3-(2-hydroxyphenyl)-2-thioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30362865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
102878-38-6 |
Source
|
Record name | 4-Thiazolidinone, 3-(2-hydroxyphenyl)-2-thioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30362865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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